molecular formula C4H9BO2 B1355232 Cyclobutylboronic acid CAS No. 849052-26-2

Cyclobutylboronic acid

Cat. No. B1355232
CAS RN: 849052-26-2
M. Wt: 99.93 g/mol
InChI Key: MIUALDDWOKMYDA-UHFFFAOYSA-N
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Description

Cyclobutylboronic acid is a chemical compound with the formula C4H9BO2 . It is used as a reagent in various chemical reactions . It is an off-white powder .


Synthesis Analysis

Cyclobutylboronic acid is used as a reagent in palladium-catalyzed arylation and alkylation of diphenylisoxazole with boronic acids via C-H activated isoxazole palladacycle intermediate .


Molecular Structure Analysis

The molecular formula of Cyclobutylboronic acid is C4H9BO2 . It has a molecular weight of 99.92 g/mol .


Chemical Reactions Analysis

Cyclobutylboronic acid is used in the preparation of cyclobutyl arenes and heteroarenes via palladium catalyzed Suzuki-Miyaura cross-coupling reaction of potassium cyclobutyltrifluoroborate intermediate with aryl and heteroaryl chlorides .


Physical And Chemical Properties Analysis

Cyclobutylboronic acid is an off-white solid with a melting point of 118-123 °C (lit.) . It has a molecular weight of 99.92 and its storage temperature is 2-8°C .

Scientific Research Applications

Organic Synthesis: Arylation and Alkylation

Cyclobutylboronic acid is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed arylation and alkylation reactions. These reactions are crucial for constructing complex organic molecules with high precision. The compound acts as a source of cyclobutyl groups, which can be introduced into aromatic rings or carbon-heteroatom bonds through C-H activation .

Drug Discovery: Suzuki-Miyaura Cross-Coupling

In the field of drug discovery, cyclobutylboronic acid plays a significant role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide range of pharmaceuticals. The cyclobutyl group can be attached to aryl or heteroaryl chlorides, leading to the creation of novel cyclobutyl-containing compounds .

Material Science: Polymer Research

Researchers in material science utilize cyclobutylboronic acid for developing new polymers. By incorporating the cyclobutyl moiety into polymer chains, scientists can alter the physical properties of materials, such as their thermal stability and mechanical strength. This has implications for creating advanced materials for various industrial applications .

Catalysis: Palladium-Catalyzed Reactions

Cyclobutylboronic acid is a key component in palladium-catalyzed reactions, serving as a boron source for the catalytic cycle. Its role in facilitating the transfer of cyclobutyl groups helps in the synthesis of complex organic molecules, which are often used as catalysts themselves in other chemical transformations .

Agricultural Chemistry: Pesticide Development

In agricultural chemistry, cyclobutylboronic acid is explored for the development of new pesticides. The introduction of the cyclobutyl group into active pesticide molecules can enhance their efficacy and selectivity, potentially leading to safer and more effective pest control solutions .

Analytical Chemistry: Chromatography and Spectroscopy

Lastly, cyclobutylboronic acid finds use in analytical chemistry, particularly in chromatography and spectroscopy techniques. It can serve as a standard or reference compound when analyzing complex mixtures, helping to identify and quantify the presence of similar organic compounds .

Safety and Hazards

Cyclobutylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Cyclobutylboronic acid is considered to have enhanced Phase Change Material (PCM) characteristics, which can be used for thermal management in different applications such as building, automotive, airplane, truck, shipping, packaging, textile and food storage and transport applications .

Mechanism of Action

Target of Action

Cyclobutylboronic acid primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 is a key enzyme in the glycolytic pathway, which regulates the production of glucose from fructose. By inhibiting PFK-1, cyclobutylboronic acid can influence glucose metabolism .

Mode of Action

Cyclobutylboronic acid acts as an inhibitor of PFK-1 . This inhibition reduces the production of glucose from fructose, leading to insulin resistance . Additionally, it also inhibits inflammatory diseases by inhibiting the activity of proinflammatory cytokines and chemokines .

Biochemical Pathways

The primary biochemical pathway affected by cyclobutylboronic acid is the glycolytic pathway . By inhibiting PFK-1, it disrupts the conversion of fructose to glucose, thereby affecting the energy production in cells .

Pharmacokinetics

It’s known that the compound is solid in form and stable to air and aerobic moisture . These properties suggest that it may have good bioavailability.

Result of Action

The inhibition of PFK-1 by cyclobutylboronic acid leads to a reduction in glucose production from fructose . This can result in insulin resistance, a key feature of metabolic disorders like diabetes . Additionally, it can inhibit the activity of proinflammatory cytokines and chemokines, potentially reducing inflammation .

Action Environment

Cyclobutylboronic acid is stable to air and aerobic moisture , suggesting that it can maintain its efficacy in a variety of environmental conditions. It’s important to note that cyclobutylboronic acid decomposes in air , which could potentially affect its stability and efficacy. More research is needed to fully understand how environmental factors influence the action of cyclobutylboronic acid.

properties

IUPAC Name

cyclobutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUALDDWOKMYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584591
Record name Cyclobutylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849052-26-2
Record name Cyclobutylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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